![molecular formula C15H12N2O6S B5618697 3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid](/img/structure/B5618697.png)
3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid” is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a sulfonyl group (-SO2-), an amino group (-NH2), and an acrylic acid group (-CH=CHCOOH). These functional groups suggest that this compound may have various chemical properties and reactivities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not provided, it might involve several steps including nitration, sulfonylation, and amide bond formation. The starting materials could be phenylacrylic acid and 4-nitrobenzenesulfonyl chloride .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro, sulfonyl, amino, and acrylic acid groups would significantly influence its structure. These groups are likely to form various intra- and intermolecular interactions, which could affect the compound’s overall shape and properties .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. For instance, the nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The sulfonyl group could potentially undergo substitution reactions, while the amino group might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be affected by the strength of its intermolecular forces .Mécanisme D'action
Safety and Hazards
As with any chemical compound, handling “3-(3-{[(4-nitrophenyl)sulfonyl]amino}phenyl)acrylic acid” would require appropriate safety measures. It’s important to refer to its Material Safety Data Sheet (MSDS) for detailed information on its potential hazards, proper handling and storage, and first aid measures .
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-[3-[(4-nitrophenyl)sulfonylamino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6S/c18-15(19)9-4-11-2-1-3-12(10-11)16-24(22,23)14-7-5-13(6-8-14)17(20)21/h1-10,16H,(H,18,19)/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLSBRUFDZPPHF-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-{[(4-Nitrophenyl)sulfonyl]amino}phenyl)acrylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

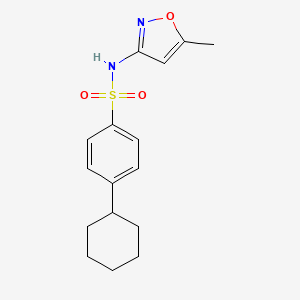

![N-(4-methoxyphenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5618628.png)
![ethyl 1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxylate](/img/structure/B5618636.png)
![2-{[3-cyano-4-(4-pyridinyl)-5,6,7,8-tetrahydro-2-quinolinyl]thio}acetamide](/img/structure/B5618649.png)
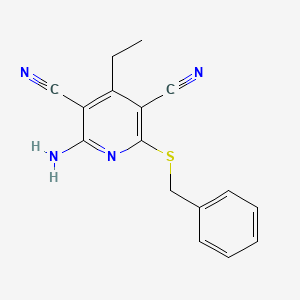
![(3S*,4R*)-4-isopropyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5618663.png)

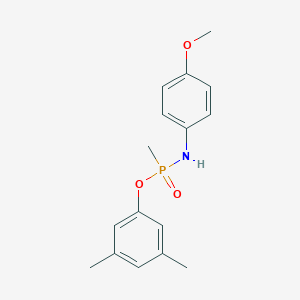
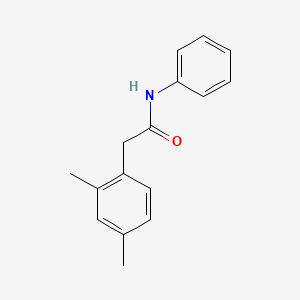
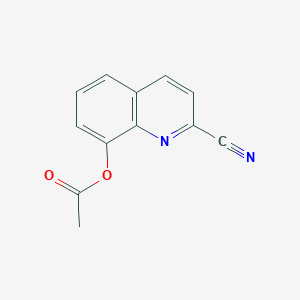

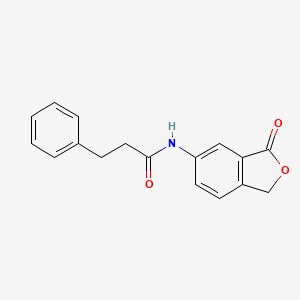
![3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N,N-dimethylbenzamide](/img/structure/B5618746.png)